molecular formula C8H11N5O3 B13424030 Iso-acyclovir

Iso-acyclovir

Cat. No.: B13424030
M. Wt: 225.20 g/mol
InChI Key: WLGPYGDPBSTDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iso-acyclovir is a synthetic antiviral compound derived from acyclovir, which is widely used to treat infections caused by herpes simplex virus types 1 and 2, varicella-zoster virus, and Epstein-Barr virus . This compound, like its parent compound, is a nucleoside analog that inhibits viral DNA replication, making it a potent antiviral agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iso-acyclovir can be synthesized through various synthetic routes. One common method involves the reaction of guanine derivatives with appropriate alkylating agents. For instance, the synthesis may start with 5-aminoimidazole-4-carboxamide, which undergoes a series of reactions including alkylation, cyclization, and deprotection to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process typically includes steps such as solvent extraction, crystallization, and purification to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Iso-acyclovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to optimize yield and purity .

Major Products Formed

The major products formed from these reactions include various this compound derivatives, each with unique antiviral properties. These derivatives are often tested for enhanced efficacy and reduced toxicity .

Scientific Research Applications

Iso-acyclovir has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound in studies of nucleoside analogs and their interactions with viral enzymes.

    Biology: Researchers use this compound to study viral replication mechanisms and the development of antiviral resistance.

    Medicine: this compound is investigated for its potential to treat various viral infections, including those resistant to other antiviral drugs.

    Industry: This compound is used in the development of new antiviral formulations and drug delivery systems.

Mechanism of Action

Iso-acyclovir exerts its antiviral effects by inhibiting viral DNA polymerase. After intracellular uptake, this compound is phosphorylated by viral thymidine kinase to form this compound monophosphate. This is further phosphorylated by cellular enzymes to this compound triphosphate, which competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate. This incorporation into viral DNA results in chain termination, preventing further viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific modifications that may enhance its antiviral activity and reduce resistance compared to acyclovir. Its derivatives are also explored for improved pharmacokinetic profiles and reduced side effects .

Properties

Molecular Formula

C8H11N5O3

Molecular Weight

225.20 g/mol

IUPAC Name

6-amino-9-(2-hydroxyethoxymethyl)-1H-purin-2-one

InChI

InChI=1S/C8H11N5O3/c9-6-5-7(12-8(15)11-6)13(3-10-5)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)

InChI Key

WLGPYGDPBSTDIX-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NC(=O)N=C2N1COCCO)N

Origin of Product

United States

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